molecular formula C10H10FNO4S B3372753 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid CAS No. 926259-66-7

3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid

Cat. No.: B3372753
CAS No.: 926259-66-7
M. Wt: 259.26 g/mol
InChI Key: HFNUPRVSIAWKLK-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid and Sulfonamide Derivative Research

Benzoic acid and its derivatives have long been cornerstones in the development of therapeutic agents, valued for their versatile chemical reactivity and presence in numerous biologically active molecules. researchgate.net Similarly, the sulfonamide functional group is a well-established pharmacophore, most famously associated with the first generation of antibiotic drugs. nih.gov The incorporation of a sulfonamide linkage onto a benzoic acid scaffold is a common strategy in drug design, often leading to compounds with a wide array of biological activities, including anti-inflammatory, diuretic, and anticancer properties.

Significance of the Azetidine (B1206935) Moiety in Contemporary Chemical Science

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in contemporary drug discovery. rsc.orgnih.govmedwinpublishers.comrsc.org Its inclusion in a molecule can impart several desirable physicochemical properties. The strained nature of the ring can influence molecular conformation, leading to more rigid structures that can enhance binding affinity to biological targets. nih.gov Furthermore, the azetidine moiety can improve aqueous solubility and metabolic stability, key parameters in the development of effective pharmaceuticals. nih.gov

Historical Development and Initial Syntheses of Related Scaffolds and Fluorinated Aromatics

The synthesis of the components of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid has a rich history. The preparation of sulfonamides dates back to the early 20th century, with foundational methods that are still in use today. The synthesis of azetidines, however, has historically been challenging due to the inherent ring strain. medwinpublishers.com Recent advances in synthetic organic chemistry have provided more efficient and versatile methods for the construction of this valuable heterocyclic system. rsc.orgrsc.org

The introduction of fluorine into aromatic systems is a more recent, yet profoundly impactful, development in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov Early methods for the synthesis of fluorinated aromatics were often harsh and limited in scope, but the development of modern fluorination reagents has made their preparation more accessible. arkat-usa.org

A plausible synthetic route to This compound would likely involve the reaction of a suitably activated 4-fluorobenzoic acid derivative, such as a sulfonyl chloride, with azetidine. The key starting material, 4-fluoro-3-(chlorosulfonyl)benzoic acid, can be prepared from 4-fluorobenzoic acid through chlorosulfonation. Subsequent reaction with azetidine would then yield the final product.

Current Research Gaps and Motivations for Advanced Investigation of this compound

While the individual components of This compound are well-studied, there is a notable lack of specific research on this particular molecule. This represents a significant research gap and a compelling reason for further investigation. The unique combination of the four structural motifs suggests several potential avenues for exploration.

The primary motivation for advanced investigation lies in its potential as a versatile building block for the synthesis of more complex molecules. The carboxylic acid and the sulfonamide nitrogen provide two points for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Furthermore, the specific arrangement of the functional groups may lead to novel biological activities. The interplay between the electron-withdrawing fluorine atom and the sulfonyl group, combined with the conformational constraints imposed by the azetidine ring, could result in unique interactions with biological targets. Future research could focus on the synthesis of this compound and its derivatives, followed by a thorough evaluation of their biological properties across a range of therapeutic areas. The exploration of its potential as an inhibitor of specific enzymes or as a ligand for particular receptors could unveil novel therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azetidin-1-ylsulfonyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-8-3-2-7(10(13)14)6-9(8)17(15,16)12-4-1-5-12/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNUPRVSIAWKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252115
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-66-7
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926259-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Azetidinylsulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid

Retrosynthetic Analysis for 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Considerations for Scaffold Construction

The primary disconnection in the retrosynthesis of the target molecule is the sulfonamide bond. This C-N bond cleavage reveals two key fragments: azetidine (B1206935) and the corresponding sulfonyl chloride derivative, 3-(chlorosulfonyl)-4-fluorobenzoic acid. This disconnection is strategically sound as the formation of sulfonamides from sulfonyl chlorides and amines is a robust and well-established transformation in organic synthesis.

A further critical disconnection involves the carbon-sulfur bond of the sulfonyl chloride group on the aromatic ring. This leads to the precursor 4-fluorobenzoic acid. The introduction of a sulfonyl chloride group onto an aromatic ring is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation. The regiochemical outcome of this reaction is a crucial consideration, as the fluorine and carboxylic acid groups on the starting material will direct the position of the incoming chlorosulfonyl group. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the desired product is the 3-sulfonylated isomer, which is meta to the carboxylic acid and ortho to the fluorine.

Identification of Essential Precursor Synthons

Based on the retrosynthetic analysis, the following essential precursor synthons are identified:

4-Fluorobenzoic acid: This commercially available starting material forms the core aromatic scaffold of the target molecule.

Azetidine: This four-membered heterocyclic amine is the source of the azetidinyl group in the final product. It is also commercially available.

Chlorosulfonic acid: This reagent is commonly used for the introduction of the chlorosulfonyl group onto the aromatic ring.

Established Synthetic Routes to this compound and Closely Related Structures

The synthesis of this compound is accomplished through a multi-step sequence that leverages well-known chemical transformations.

Multi-step Reaction Sequences for Aromatic Functionalization

The synthesis commences with the functionalization of the aromatic ring of 4-fluorobenzoic acid. This starting material can be prepared via several methods, including the Schiemann reaction, which involves the diazotization of 4-aminobenzoic acid followed by the introduction of fluorine using tetrafluoroborate. wikipedia.org

The key step in the aromatic functionalization is the electrophilic chlorosulfonylation of 4-fluorobenzoic acid. This reaction introduces the sulfonyl chloride group onto the benzene (B151609) ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The fluorine atom at position 4 is an activating ortho-, para-director, while the carboxylic acid group at position 1 is a deactivating meta-director. The desired 3-position is ortho to the fluorine and meta to the carboxylic acid, making the regiochemical outcome dependent on the reaction conditions.

The reaction is typically carried out using an excess of chlorosulfonic acid, which also serves as the solvent. The reaction mixture is heated to facilitate the reaction.

Table 1: Key Synthetic Intermediates and Reagents

Compound NameStructureRole in Synthesis
4-Fluorobenzoic acidStarting Material
Chlorosulfonic acidReagent for Sulfonylation
3-(Chlorosulfonyl)-4-fluorobenzoic acidKey Intermediate
AzetidineNucleophile

Sulfonylation Reactions and Azetidine Ring Formation

The formation of the sulfonamide bond is achieved by reacting the key intermediate, 3-(chlorosulfonyl)-4-fluorobenzoic acid, with azetidine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the azetidine ring acts as the nucleophile, displacing the chloride ion.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The reaction is usually performed in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature or with gentle heating.

The azetidine ring itself is a pre-formed synthon in this synthetic approach and is not constructed during the synthesis of the target molecule.

Optimization of Reaction Conditions for Yield and Purity

For the chlorosulfonylation of 4-fluorobenzoic acid , key parameters to consider for optimization include:

Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired isomers and byproducts. Careful control of the temperature is crucial for achieving good regioselectivity.

Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material, but prolonged reaction times at elevated temperatures can lead to decomposition.

Stoichiometry of Reagents: The ratio of chlorosulfonic acid to 4-fluorobenzoic acid can influence the efficiency of the reaction.

For the sulfonamide formation reaction , optimization strategies often focus on:

Choice of Base: The type and amount of base used can significantly impact the reaction rate and the suppression of side reactions. A non-nucleophilic base is preferred to avoid competition with the azetidine nucleophile.

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic solvents are generally favored.

Temperature: While many sulfonamide formations proceed readily at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.

Purification Method: The final product is typically purified by recrystallization or chromatography to remove any unreacted starting materials, byproducts, and the hydrochloride salt of the base.

By carefully controlling these parameters, the synthesis of this compound can be optimized to provide the desired product in high yield and purity.

Table 2: Summary of Synthetic Transformations

Reaction StepReactantsReagents and ConditionsProduct
Chlorosulfonylation4-Fluorobenzoic acidChlorosulfonic acid, Heat3-(Chlorosulfonyl)-4-fluorobenzoic acid
Sulfonamide Formation3-(Chlorosulfonyl)-4-fluorobenzoic acid, AzetidineBase (e.g., Triethylamine), Inert Solvent (e.g., Dichloromethane)This compound

Emerging Synthetic Approaches and Catalyst Development for Analogous Compounds

The synthesis of complex molecules like this compound relies on the development of efficient and selective chemical reactions. Research into analogous compounds, particularly aryl sulfonamides and fluorinated benzoic acids, provides a roadmap for potential synthetic strategies.

Application of Modern Cross-Coupling Reactions

Modern cross-coupling reactions are powerful tools for forming carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, which are central to the core structure of the target molecule. Palladium-catalyzed reactions, in particular, have shown significant utility in the synthesis of aryl sulfonamides and related sulfones.

One approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, which can then be converted to a range of sulfonamides. organic-chemistry.org This method offers a convergent route where both the aryl and amine components can be varied. For instance, a substituted arylboronic acid could be coupled to form the arylsulfonyl intermediate, which is then reacted with azetidine. Another strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which produces arylsulfonyl chlorides—key precursors to sulfonamides. nih.gov This process is noted for its mild conditions and tolerance of various functional groups. nih.gov

Aryl sulfones themselves have been demonstrated to act as electrophilic partners in Suzuki–Miyaura cross-coupling reactions. chemrxiv.orgchemrxiv.org This suggests that a pre-formed arylsulfonyl compound could potentially undergo further C-C bond formation if required for analog synthesis. The reactivity in these couplings often depends on the specific ligands and catalysts used, with systems like Pd(acac)₂/RuPhos being effective for sulfone coupling. chemrxiv.org

Below is a table summarizing catalyst systems applicable to the synthesis of aryl sulfone and sulfonamide precursors.

Coupling TypeCatalyst SystemSubstratesKey Features
Chlorosulfonylation Palladium-based catalystsArylboronic acidsMild conditions, good functional group tolerance. nih.gov
Aminosulfonylation Palladium-based catalystsAryl iodides, HydrazinesConvergent synthesis of N-amino-sulfonamides. nih.gov
Suzuki-Miyaura Pd(acac)₂ / RuPhosAryl sulfones, Arylboronic acidsEnables C-C bond formation using sulfones as electrophiles. chemrxiv.org
C-S Coupling Copper-based catalystsArylboronic acids, Sulfinic acid saltsMild, ambient temperature conditions. organic-chemistry.org

Stereoselective Synthesis Methodologies (if applicable)

While this compound is an achiral molecule, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Stereoselectivity would be introduced via the azetidine ring. Methodologies for the stereoselective synthesis of azetidines often involve asymmetric hydrogenation or the use of chiral auxiliaries.

A practical approach for creating chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These precursors can be accessed with high enantiomeric excess through chiral sulfinamide chemistry. nih.gov Another strategy involves the metal-catalyzed asymmetric reduction of unsaturated azetinyl-carboxylic acid precursors to yield enantioenriched 2-azetidinylcarboxylic acids. acs.org These methods provide a route to functionalized azetidine rings with controlled stereochemistry, which could then be incorporated into the final target structure.

Green Chemistry Principles in Synthesis Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. reachemchemicals.comresearchgate.net For a multi-step synthesis of a compound like this compound, these principles are highly relevant.

Key green chemistry approaches applicable to the synthesis of sulfonamides and related intermediates include:

Use of Greener Solvents: A facile and environmentally benign synthesis of sulfonamides has been demonstrated in water, which avoids the use of organic bases and simplifies product isolation to filtration. rsc.org

Catalysis: Employing catalytic methods, such as using nano-Ru/Fe₃O₄ for the direct coupling of sulfonamides and alcohols, enhances atom economy and allows for catalyst recycling. acs.org This domino reaction produces water as the only byproduct. acs.org

Solvent-Free Reactions: Mechanochemistry, using a ball mill, offers a solvent-free route for sulfonamide synthesis. rsc.org This one-pot, telescopic protocol uses cost-effective and environmentally friendly reagents like sodium hypochlorite. rsc.org

Energy Efficiency: Microwave-assisted synthesis can reduce reaction times and energy requirements, making processes more sustainable. mdpi.comjddhs.com

Adopting these strategies can lead to more sustainable manufacturing processes by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. topmostchemical.com

Derivatization Strategies and Functionalization of this compound

The functional groups of this compound—the carboxyl group and the azetidine ring—offer opportunities for chemical modification to produce a library of related compounds.

Modifications at the Carboxyl Group (e.g., esterification, amidation)

The carboxylic acid moiety is a versatile handle for derivatization. Standard organic transformations can be applied to generate esters, amides, and other related functional groups.

Esterification: The conversion of the benzoic acid to its corresponding ester can be achieved through various methods. Fischer esterification, involving reaction with an alcohol under acidic conditions, is a classic approach. More modern methods include catalysis by N-bromosuccinimide (NBS) under mild, metal-free conditions, which allows for high yields and simple purification. mdpi.com Continuous flow microwave reactors have also been used for the direct esterification of benzoic acid with various alcohols, offering excellent control over reaction parameters. colab.ws The derivatization of fluorobenzoic acids into their methyl esters is a common procedure for analytical purposes, often using reagents like BF₃·MeOH. nih.govresearchgate.net

Amidation: The synthesis of amides from the carboxylic acid can be accomplished by first activating the carboxyl group (e.g., converting it to an acyl chloride or using coupling reagents like DCC or EDC) followed by reaction with a primary or secondary amine. Late-stage amination of complex benzoic acid derivatives has been achieved via directed iridium-catalyzed C-H activation, though this functionalizes the aromatic ring rather than the carboxyl group itself. nih.gov However, standard peptide coupling conditions are broadly applicable for forming the amide bond at the carboxyl group.

Reaction TypeReagents/ConditionsProductKey Features
Esterification Alcohol, Acid catalyst (e.g., H₂SO₄)EsterClassic Fischer esterification.
Esterification Alcohol, N-Bromosuccinimide (NBS)EsterMild, metal-free, high yield. mdpi.com
Esterification Alcohol, Microwave irradiationEsterRapid, controlled conditions in a flow reactor. colab.ws
Amidation 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)AmideVia acyl chloride intermediate.
Amidation Amine (R₂NH), Coupling agent (e.g., EDC, HATU)AmideStandard peptide coupling conditions.

Chemical Transformations of the Azetidine Ring System

The azetidine ring, being a strained four-membered heterocycle, is susceptible to specific chemical transformations, primarily ring-opening reactions. researchgate.net The reactivity is often dictated by the substituent on the nitrogen atom. The electron-withdrawing nature of the sulfonyl group on the azetidine nitrogen in the target molecule activates the ring, making it susceptible to nucleophilic attack.

Lewis acid-mediated ring-opening of N-sulfonyl aziridines (a related three-membered ring) with nucleophiles proceeds via an Sₙ2-type pathway. ias.ac.in A similar mechanism can be envisioned for N-sulfonyl azetidines, where a nucleophile attacks one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. The regioselectivity of this opening would depend on steric and electronic factors of both the ring and the incoming nucleophile. While the azetidine ring is more stable than an aziridine (B145994) ring, its inherent strain still allows for useful ring-opening reactions that can be exploited for further functionalization. researchgate.net

Regioselective Aromatic Substitutions and Analog Preparation

The chemical structure of this compound is primed for regioselective aromatic substitution, a key transformation for the generation of diverse analogs. The presence of potent electron-withdrawing groups on the benzene ring, specifically the azetidin-1-ylsulfonyl group at the C3 position and the carboxylic acid group at the C1 position, significantly activates the aromatic ring towards nucleophilic attack. This activation is particularly pronounced at the C4 position, which is ortho to the strongly deactivating sulfonyl group and para to the carboxylic acid group, making the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings. wikipedia.org This reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the sulfonyl group exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring and thereby facilitating the addition of a nucleophile. core.ac.uk

The regioselectivity of the substitution is dictated by the positions of these activating groups. The attack of a nucleophile is directed to the carbon atom bearing the fluorine atom (the C4 position). This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the sulfonyl group through resonance, a stabilizing effect that is not possible if the nucleophile were to attack at other positions on the ring. The fluorine atom itself, being the most electronegative halogen, enhances the electrophilicity of the carbon to which it is attached, further promoting nucleophilic attack at this site. youtube.com While fluorine is a poor leaving group in SN2 reactions, in SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com

A wide array of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of analogs. These include oxygen, nitrogen, and sulfur-based nucleophiles. For instance, the reaction with various amines, such as primary and secondary aliphatic or aromatic amines, would yield the corresponding 4-amino-3-(azetidin-1-ylsulfonyl)benzoic acid derivatives. Similarly, alkoxides or phenoxides can be used to introduce alkoxy or aryloxy moieties at the C4 position, while thiolates can be used to form the corresponding thioethers.

The general reaction scheme for the preparation of these analogs can be depicted as follows:

General Reaction Scheme for SNAr of this compound

While specific experimental data for the analog preparation from this compound is not extensively detailed in publicly available literature, the principles of SNAr reactions on similarly substituted aromatic systems provide a strong basis for predicting the outcomes of such transformations. The following tables illustrate the potential scope of this reaction for generating a library of analogs.

Table 1: Potential Nitrogen Nucleophiles for Analog Synthesis

NucleophileReagent ExampleExpected Product Structure
Primary Aliphatic AmineMethylamine4-(Methylamino)-3-(azetidin-1-ylsulfonyl)benzoic acid
Secondary Aliphatic AmineDimethylamine4-(Dimethylamino)-3-(azetidin-1-ylsulfonyl)benzoic acid
Primary Aromatic AmineAniline4-(Phenylamino)-3-(azetidin-1-ylsulfonyl)benzoic acid
Heterocyclic AmineMorpholine4-(Morpholino)-3-(azetidin-1-ylsulfonyl)benzoic acid

Table 2: Potential Oxygen and Sulfur Nucleophiles for Analog Synthesis

NucleophileReagent ExampleExpected Product Structure
AlkoxideSodium methoxide4-Methoxy-3-(azetidin-1-ylsulfonyl)benzoic acid
PhenoxideSodium phenoxide4-Phenoxy-3-(azetidin-1-ylsulfonyl)benzoic acid
ThiolateSodium thiomethoxide4-(Methylthio)-3-(azetidin-1-ylsulfonyl)benzoic acid
ThiophenoxideSodium thiophenoxide4-(Phenylthio)-3-(azetidin-1-ylsulfonyl)benzoic acid

The reaction conditions for these transformations would typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The presence of a base is often necessary to deprotonate the nucleophile or to neutralize the hydrofluoric acid byproduct. The choice of base and reaction temperature would be optimized depending on the nucleophilicity and stability of the reacting partners.

Structural Elucidation and Conformational Analysis of 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid

Comprehensive Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid necessitates a suite of advanced spectroscopic techniques. These methods provide complementary information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. The chemical shift of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the azetidine (B1206935) moiety.

Detailed analysis of the aromatic region would reveal the substitution pattern on the benzene (B151609) ring. The coupling between the aromatic protons and the fluorine atom would provide further confirmation of their relative positions.

The signals corresponding to the azetidine ring protons would provide information about its conformation and substitution. The integration of each signal would correspond to the number of protons it represents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.8 - 8.2m-
Azetidine CH₂ (adjacent to N)3.8 - 4.2t7.0 - 8.0
Azetidine CH₂ (β to N)2.2 - 2.6p7.0 - 8.0
Carboxylic Acid OH12.0 - 13.0br s-

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment. DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The ¹³C NMR spectrum of this compound would show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with splitting due to coupling with fluorine), and the carbons of the azetidine ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 175
Aromatic C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic C-S135 - 145
Aromatic C-COOH125 - 135
Aromatic CH115 - 130
Azetidine CH₂ (adjacent to N)50 - 60
Azetidine CH₂ (β to N)15 - 25

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to identify and characterize fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful tool for confirming the position of fluorine substitution on the aromatic ring.

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling correlations, confirming which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the compound, which serves as a definitive confirmation of its molecular formula.

For this compound (C₁₀H₁₀FNO₄S), HRMS would be used to measure its monoisotopic mass and compare it to the calculated theoretical mass. A close match between the experimental and theoretical masses would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment for this compound, the molecule would first be ionized, and the resulting molecular ion would be selected. This ion would then be subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions.

The analysis of these fragment ions would provide valuable information about the connectivity of the atoms within the molecule. For instance, characteristic losses of the azetidine ring, the sulfonyl group, the carboxyl group, and the fluorine atom would be expected. By piecing together the masses of the observed fragments, a definitive structural confirmation could be achieved.

Hypothetical Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
[M+H]⁺ [M+H - C₃H₆N]⁺ Azetidine
[M+H]⁺ [M+H - SO₂]⁺ Sulfur dioxide
[M+H]⁺ [M+H - COOH]⁺ Carboxylic acid group

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the C=O stretch of the carboxylic acid, the symmetric and asymmetric stretches of the SO₂ group, and potentially N-H bending vibrations if any impurities are present. The presence and position of these bands would confirm the presence of these key functional groups.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Carboxylic acid) 1700-1725
O-H (Carboxylic acid) 2500-3300 (broad)
S=O (Sulfonyl) 1300-1350 and 1140-1160

Note: This table is illustrative and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and helps in identifying chromophores (the parts of a molecule that absorb light). The fluorinated benzoic acid moiety in this compound would act as the primary chromophore.

The UV-Vis spectrum would likely exhibit absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the substituents on the ring, in this case, the sulfonyl and carboxyl groups.

Hypothetical UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε) Transition
~210 - π→π*

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and dihedral angles of this compound in its solid state.

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. This would involve dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various techniques such as slow evaporation, vapor diffusion, or cooling crystallization would be explored to obtain crystals suitable for analysis. The quality of the grown crystals would then be assessed using an optical microscope.

Crystallographic Data Collection, Processing, and Refinement

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The collected data would then be processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure would be solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The refined crystal structure would provide a wealth of information. The precise bond lengths and angles within the molecule would confirm the connectivity of the atoms. The dihedral angles would reveal the conformation of the molecule in the solid state, particularly the orientation of the azetidine ring relative to the phenylsulfonyl group and the orientation of the carboxylic acid group. This information is crucial for understanding the molecule's shape and potential intermolecular interactions in the crystal lattice.

Table of Compound Names

Compound Name

Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding, π-stacking)

A detailed analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be provided at this time due to the absence of published crystallographic data. X-ray crystallography is the primary experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystal lattice, which in turn reveals the nature of intermolecular forces such as hydrogen bonds and π-stacking interactions. Without such experimental data, any discussion of the solid-state packing of this specific molecule would be purely speculative.

Conformational Analysis via Integrated Experimental and Computational Methods

The identification of rotameric states and their corresponding energy minima requires a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods. These studies provide insight into the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. A search of the scientific literature did not yield any studies that have undertaken this type of conformational analysis for this compound. Therefore, no data on its preferred conformations or the energy barriers between them is currently available.

Investigations into the dynamic conformational behavior of a molecule in the solution phase are crucial for understanding its properties and reactivity in a non-crystalline environment. Techniques such as temperature-dependent NMR spectroscopy and molecular dynamics simulations are often employed for this purpose. As with the other areas of structural analysis, there is no published research detailing the dynamic conformational properties of this compound in solution.

Computational Chemistry and Molecular Modeling of 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. Such calculations are fundamental to understanding molecular structure, stability, and reactivity. For a molecule like 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311+G(d,p) to accurately model its electronic system.

The electronic structure of a molecule is defined by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfonyl group's oxygen atoms, while the LUMO would likely be distributed over the benzoic acid moiety, particularly the carboxylic acid group. The analysis of these orbitals helps in understanding charge transfer interactions within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents example data typical for a molecule of this class, as specific calculated values for this compound are not publicly available.

ParameterExample ValueSignificance
HOMO Energy-6.8 eVRepresents the molecule's ability to donate electrons.
LUMO Energy-2.1 eVRepresents the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show strong negative potential around the oxygen atoms of the carboxylic acid and sulfonyl groups, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, marking it as a primary site for deprotonation or nucleophilic interaction. The aromatic ring would display a more complex potential distribution influenced by the electron-withdrawing sulfonyl group and the fluorine atom.

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation and comparison with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. For the title compound, key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the sulfonyl group (SO₂) (~1350 and ~1150 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F). These predictions are highly useful for assigning signals in experimental spectra. The calculated values provide a baseline for understanding how the electronic environment of each nucleus is affected by the molecule's structure.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts This table presents an example of predicted chemical shifts relative to a standard (e.g., TMS). Actual values require specific quantum chemical calculations.

Proton EnvironmentPredicted Chemical Shift (ppm) [Example]Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Deshielded proton due to electronegative oxygen atoms.
Aromatic Protons7.5 - 8.5Influenced by the electron-withdrawing sulfonyl and fluoro groups.
Azetidine (B1206935) Protons (-CH₂-)3.0 - 4.5Protons adjacent to the sulfonyl group and nitrogen atom.

Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This analysis allows for a more precise identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, Fukui functions would likely confirm that the carboxylic oxygen atoms are prime targets for electrophiles, while certain carbon atoms on the aromatic ring may be susceptible to nucleophilic attack, depending on the combined electronic effects of the substituents.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamic behavior of larger molecules over time.

The presence of several rotatable bonds in this compound—specifically the C-S and S-N bonds—means the molecule can adopt multiple conformations. Conformational analysis is performed to identify the most stable, low-energy structures. This typically involves systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer using molecular mechanics force fields.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its surrounding solvent environment. For this compound, the interplay between the solute and solvent molecules can alter its three-dimensional structure, which in turn can affect its biological activity. Computational methods, such as quantum chemical calculations using a polarizable continuum model (PCM), can be employed to simulate these solvent effects.

In such studies, the molecule's geometry is optimized in various simulated solvent environments, ranging from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water). These calculations can reveal how the dihedral angles of the molecule, particularly around the sulfonyl group and the bond connecting the phenyl ring to the carboxylic acid, might change in different solvents. For instance, in polar solvents, conformations that maximize the exposure of polar groups like the carboxylic acid and sulfonyl moieties to the solvent would be favored due to stabilizing solute-solvent interactions. Conversely, in nonpolar solvents, a more compact conformation might be adopted to minimize unfavorable interactions.

The relative stability of different conformers in various solvents can be quantified by calculating the Gibbs free energy of solvation. A hypothetical representation of such data is presented in Table 1, illustrating how the conformational stability of this compound might vary with the solvent's dielectric constant.

Table 1: Hypothetical Solvent Effects on the Stability of this compound Conformers This table is for illustrative purposes and represents hypothetical data.

Solvent Dielectric Constant (ε) Most Stable Conformer Relative Gibbs Free Energy (kcal/mol)
Gas Phase 1 A 0.0
Toluene 2.4 A -2.5
Dichloromethane (B109758) 9.1 A -4.8
Acetone 21 B -6.2
Water 80.1 B -8.5

Conformer A and B represent different hypothetical spatial arrangements of the molecule.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target at the atomic level. nih.gov

Given the chemical structure of this compound, which contains features common in many enzyme inhibitors (e.g., arylsulfonamide and carboxylic acid moieties), in silico screening can be a powerful tool to identify its potential biological targets. rsc.orgacs.org This process, often referred to as reverse docking or target fishing, involves docking the molecule against a large library of known protein structures. longdom.org By evaluating the predicted binding affinities across this diverse set of proteins, a ranked list of potential targets can be generated. For example, due to the presence of the sulfonamide group, it could be hypothesized that this molecule might interact with enzymes such as carbonic anhydrases or certain proteases. Virtual screening can help prioritize which of these protein families should be investigated experimentally. creative-biostructure.com

Once a potential biological target is identified, molecular docking can be used to predict the specific binding mode of this compound within the active site of the receptor. nih.gov This involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

A detailed analysis of the top-ranked poses can reveal key molecular interactions. For this compound, these interactions could include:

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Hydrophobic interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen bonding: The fluorine atom on the phenyl ring could potentially form a halogen bond with an electron-rich atom in the receptor's active site.

A hypothetical interaction profile for this compound with a putative kinase target is shown in Table 2.

Table 2: Hypothetical Interaction Analysis of this compound with a Kinase Active Site This table is for illustrative purposes and represents hypothetical data.

Molecular Moiety Interacting Residue Interaction Type Predicted Distance (Å)
Carboxylic Acid Lysine 72 Hydrogen Bond 1.8
Carboxylic Acid Aspartic Acid 184 Hydrogen Bond 2.1
Sulfonyl Oxygen Glycine 77 Hydrogen Bond 2.5
Fluorophenyl Ring Leucine 135 Hydrophobic 3.8
Azetidine Ring Valine 57 Hydrophobic 4.1

The reliability of virtual screening heavily depends on the accuracy of the scoring functions used to estimate binding affinity. nih.gov Different scoring functions may yield different rankings for the same set of compounds. Therefore, it is often beneficial to use multiple scoring functions and compare the results, a practice known as consensus scoring.

Beyond just the binding affinity, ligand efficiency metrics are crucial for evaluating the quality of a potential drug candidate. These metrics normalize the binding affinity by the size of the molecule, providing a measure of how efficiently the molecule binds to its target. Common metrics include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). For a series of analogues of this compound, calculating these metrics would help in identifying compounds that achieve high potency without excessive size or lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues (focused on pre-clinical activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. smag-ai.com For analogues of this compound, QSAR modeling can be used to predict their preclinical activity and guide the design of more potent compounds. researchgate.net

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. ucsb.eduprotoqsar.com These descriptors are numerical values that encode different aspects of the molecule's structure and properties. wiley.com They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups, molecular connectivity).

3D descriptors: Based on the 3D conformation (e.g., molecular surface area, volume, shape indices).

Physicochemical descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and calculated pKa.

Quantum mechanical descriptors: Derived from quantum chemical calculations (e.g., HOMO and LUMO energies, partial charges). ucsb.edu

Once a large number of descriptors are calculated, a crucial step is to select a subset of these that are most relevant to the biological activity being modeled. nih.gov This is done to avoid overfitting the model and to ensure its predictive power for new compounds. Various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, can be used for this selection process. A hypothetical set of selected descriptors for a QSAR model of this compound analogues is presented in Table 3.

Table 3: Hypothetical Molecular Descriptors for a QSAR Model of this compound Analogues This table is for illustrative purposes and represents hypothetical data.

Descriptor Descriptor Class Description
Molecular Weight 1D The sum of the atomic weights of all atoms in the molecule.
LogP Physicochemical A measure of the molecule's lipophilicity.
Polar Surface Area (PSA) 3D The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.
HOMO Energy Quantum Mechanical Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.

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Biological and Mechanistic Research Pertaining to 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid Pre Clinical Focus

In Vitro Biological Activity Profiling and Target Identification

There is currently no published data on the in vitro biological activity or molecular targets of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid.

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

No high-throughput screening campaigns that include this compound have been reported in the available literature. Consequently, there is no information on its potential for novel biological activities that would typically be identified through such screening methods.

Specific Enzyme Inhibition or Activation Assays (e.g., kinases, proteases, ion channels)

There are no available studies detailing the effects of this compound on the activity of specific enzymes. Data on its potential to inhibit or activate key enzyme classes such as kinases, proteases, or ion channels has not been publicly disclosed.

Receptor Binding Studies and Ligand-Target Affinity Determination

Information on whether this compound binds to any specific biological receptors is absent from the scientific literature. As a result, no data on its ligand-target affinity, which is crucial for understanding its potential pharmacological effects, is available.

Cell-Free Biochemical Pathway Modulation Studies

There is no evidence from cell-free biochemical assays to suggest that this compound modulates any specific biological pathways.

Cellular Mechanistic Investigations (Non-Clinical Implications)

Mechanistic studies in cellular models to elucidate the biological effects of this compound have not been reported.

Cell-Based Assays for Specific Biological Processes (e.g., reporter gene assays, cellular signaling pathway modulation, phenotypic screening in non-human cell lines)

There are no public records of this compound being evaluated in cell-based assays. Therefore, its impact on cellular processes such as gene expression, signaling pathways, or other cellular phenotypes in non-human cell lines remains unknown.

Molecular Target Validation in Cellular Contexts

While direct molecular target validation for this compound is not extensively documented in publicly available research, studies on analogous fluorinated benzenesulfonamide (B165840) compounds suggest potential interactions with key cellular targets. A significant body of research points towards two primary target families: carbonic anhydrases (CAs) and amyloid-β (Aβ) peptides. nih.govnih.gov

In the context of oncology, various fluorinated benzenesulfonamide derivatives have been evaluated as high-affinity inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII. nih.govacs.org The validation of these targets in cellular models has been demonstrated through assays that measure the inhibition of CA activity in cancer cell lines. researchgate.net For instance, studies on related benzenesulfonamides have shown potent inhibition of CA IX in breast cancer cell lines like MDA-MB-231 and MCF-7. researchgate.net Furthermore, the functional consequences of this target engagement have been observed through the induction of apoptosis in these cells, confirming the biological relevance of CA IX inhibition. researchgate.net

Another validated target in a cellular context for structurally similar compounds is the amyloid-β peptide, a key factor in Alzheimer's disease. nih.gov Cellular survivability assays have shown that selected fluorinated benzenesulfonamides can increase the viability of cells affected by amyloid-β peptide aggregates. nih.gov This protective effect validates Aβ as a molecular target, as the compounds' interaction with Aβ mitigates its cytotoxic effects.

Intracellular Distribution and Localization Studies

The intracellular distribution and localization of this compound have not been specifically detailed in available studies. However, insights can be drawn from the physicochemical properties of the molecule and studies of related compounds. The presence of the sulfonamide and carboxylic acid moieties suggests that the compound's distribution will be influenced by cellular pH gradients.

For analogous benzenesulfonamide-based carbonic anhydrase inhibitors, localization is often targeted towards the active site of the CA enzymes. nih.gov Given that some CA isoforms are membrane-bound (e.g., CA IX and CA XII), it is plausible that this compound could accumulate at or near the plasma membrane in cells overexpressing these enzymes. nih.gov Studies involving cellular uptake assays with similar benzenesulfonamide derivatives in cancer cell lines have been conducted to quantify their intracellular concentration, which is a prerequisite for target engagement. researchgate.net

In the context of Alzheimer's disease research, where fluorinated benzenesulfonamides have been studied as inhibitors of amyloid-β aggregation, the localization would be expected in compartments where Aβ aggregates are formed or exert their toxic effects. nih.govnih.gov This could include the extracellular space, as well as intracellularly within endosomal-lysosomal pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Based on SAR studies of related fluorinated benzenesulfonamides, several key pharmacophoric features are essential for their biological activity. nih.gov For inhibition of amyloid-β aggregation, a specific spatial arrangement of three key components is necessary: the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety. nih.gov

The benzenesulfonamide core is a critical zinc-binding group in the context of carbonic anhydrase inhibition. nih.gov The fluorine substitution on the benzene (B151609) ring can significantly lower the pKa of the sulfonamide group, leading to a stronger interaction with the zinc ion in the active site of CA isozymes. acs.org

The azetidine (B1206935) ring , serving as a hydrophobic substituent, likely contributes to the binding affinity and selectivity. In the context of CA inhibition, bulky hydrophobic groups are often necessary for favorable hydrophobic contact with the enzyme's binding site, while also potentially preventing binding to off-target isoforms through steric hindrance. acs.org For Aβ aggregation inhibitors, the hydrophobic component is crucial for interacting with the hydrophobic regions of the Aβ peptide. nih.gov

The 4-fluorobenzoic acid moiety is another essential feature. The carboxylate group can participate in hydrogen bonding interactions within the target's active site. Its position on the phenyl ring relative to the sulfonamide is critical for optimal activity.

Pharmacophoric FeatureLikely Contribution to ActivitySupporting Evidence from Analogues
BenzenesulfonamideZinc-binding in CAs; interaction with AβEssential for CA inhibition; required for Aβ aggregation inhibition nih.govnih.gov
Azetidine RingHydrophobic interactions; selectivityBulky hydrophobic groups enhance affinity and selectivity for CA IX acs.org
4-Fluorobenzoic AcidHydrogen bonding; spatial positioningSpecific arrangement with other groups is necessary for Aβ inhibition nih.gov
Fluorine SubstituentModulates pKa of sulfonamide; enhances bindingStrengthens interaction with CA isozymes acs.org

SAR studies on analogous compounds provide insights into which parts of the this compound molecule can be modified.

Tolerated Modifications:

Substituents on the benzenesulfonamide ring: Variation of substituents at different positions of the fluorinated benzenesulfonamide ring has yielded compounds with a broad range of binding affinities and isoform selectivities for carbonic anhydrases. nih.gov This suggests that modifications to the substitution pattern on the phenyl ring may be tolerated and could be used to fine-tune activity and selectivity.

Hydrophobic moiety: While a hydrophobic group is essential, its specific nature can be varied. For CA inhibitors, bulky hydrophobic groups like cyclooctyl or cyclododecyl at certain positions are well-tolerated and can enhance selectivity. acs.org This implies that the azetidine ring in the target compound could potentially be replaced with other small, hydrophobic cyclic or acyclic amines.

Intolerated Modifications:

Relative positioning of key groups: The specific arrangement of the benzenesulfonamide, the hydrophobic substituent, and the benzoic acid is crucial for activity against amyloid-β aggregation. nih.gov Any modification that significantly alters this spatial relationship is likely to be detrimental to the activity.

Absence of the sulfonamide group: For carbonic anhydrase inhibition, the sulfonamide group is the primary zinc-binding moiety, and its removal would likely abolish the inhibitory activity. nih.gov

The rational design of more potent and selective analogues of this compound can be guided by principles derived from studies on related benzenesulfonamide inhibitors.

Exploiting Isoform-Specific Pockets: For enhancing selectivity for specific carbonic anhydrase isoforms (e.g., tumor-associated CA IX and XII over the ubiquitous CA I and II), the "tail approach" is a common strategy. nih.gov This involves designing the hydrophobic tail (in this case, potentially modifications of the azetidine ring or additions to it) to interact with less conserved regions of the enzyme active site. nih.gov

Modulating pKa: The fluorination of the benzenesulfonamide ring is a key design element that lowers the pKa of the sulfonamide group, enhancing its binding to the catalytic zinc ion in CAs. acs.org Further optimization of the number and position of fluorine atoms could lead to improved potency.

Conformational Rigidity: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to a more favorable binding entropy and improved potency. For instance, incorporating linkers with a higher degree of rigidity between the benzenesulfonamide core and the hydrophobic tail has been shown to influence the inhibitory activity against bacterial CAs. tandfonline.com

Design PrincipleObjectiveExample from Analogous Compounds
Tail ApproachEnhance isoform selectivity (e.g., for CA IX)Designing hydrophobic tails to interact with non-conserved active site residues nih.govnih.gov
Ring FluorinationIncrease potencyLowers sulfonamide pKa, strengthening zinc binding acs.org
Conformational RestrictionImprove potency and selectivityUsing rigid linkers between pharmacophoric elements tandfonline.com

Investigation of Molecular Mechanisms of Action at the Sub-cellular Level

The sub-cellular mechanisms of action for this compound can be inferred from the activities of its structural analogues.

If the primary target is carbonic anhydrase IX , a key sub-cellular mechanism would be the disruption of pH regulation in cancer cells. CA IX is a transmembrane protein that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH. researchgate.netnih.gov Inhibition of CA IX by a compound like this compound would lead to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of pH homeostasis can trigger pro-apoptotic pathways. Indeed, studies on related benzenesulfonamide CA IX inhibitors have demonstrated the induction of apoptosis in breast cancer cells. researchgate.net

In the context of amyloid-β aggregation , the mechanism at the sub-cellular level involves the direct interaction of the compound with the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. nih.govnih.gov This inhibition of aggregation would reduce the cascade of neurotoxic events that are believed to underlie Alzheimer's disease, such as oxidative stress and cellular dysfunction. nih.govnih.gov Studies on fluorinated benzenesulfonamides have shown that they can slow the Aβ aggregation process more than three-fold. nih.gov The formation of a complex between the inhibitor and the Aβ peptide alters the structure of the resulting fibrils. nih.gov

Direct Interaction with Biomolecules (e.g., proteins, nucleic acids, lipids)

There is currently no publicly available data from biophysical or biochemical assays—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy—that demonstrates the direct binding of this compound to any specific biological macromolecules. Research elucidating its potential affinity and selectivity for proteins, nucleic acids, or lipids has not been reported.

Allosteric Modulation and Orthosteric Binding Site Characterization

In the absence of primary research, there is no evidence to suggest whether this compound acts as an orthosteric or allosteric modulator of any receptor or enzyme. Radioligand binding assays or functional assays in the presence of known orthosteric ligands, which would be necessary to characterize its binding site and mode of action, have not been described in the literature.

Kinetic Studies of Enzyme Inhibition or Receptor Activation

Detailed kinetic studies are essential for understanding the potency and efficacy of a compound. However, for this compound, there are no published reports on its IC50, EC50, Ki, or Ka values for any specific enzyme or receptor. The nature of its potential interaction, whether it be competitive, non-competitive, or uncompetitive inhibition, or the dynamics of receptor activation, remains uncharacterized.

Genetic and Proteomic Approaches to Elucidate Pathway Perturbations

Modern systems biology approaches, such as transcriptomics, proteomics, and metabolomics, are powerful tools for identifying the cellular pathways affected by a compound. At present, no studies utilizing these techniques to investigate the biological effects of this compound have been made public. Therefore, its impact on cellular signaling, gene expression, or protein networks is unknown.

Analytical Methodologies for Research Application of 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid

Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of a research compound is a critical first step in its application. Impurity profiling helps in identifying and quantifying substances that may have originated from the synthetic process or degradation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

A typical HPLC method for a compound like this compound would utilize a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Related substances, which are structurally similar impurities, can also be identified and quantified using this method. For aromatic sulfonic acids, mixed-mode chromatography can also be a robust approach, allowing for retention by both reversed-phase and anion-exchange mechanisms, which can improve peak shape and retention control. helixchrom.com

Table 1: Example HPLC Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Impurity Detection

Gas Chromatography (GC) is the preferred method for the detection and quantification of residual volatile organic solvents that may be present from the manufacturing process. These solvents are classified based on their toxicity, and regulatory guidelines set strict limits for their presence in active pharmaceutical ingredients. shimadzu.comsgs.com

For the analysis of volatile impurities in this compound, a headspace GC method coupled with a Flame Ionization Detector (FID) is typically used. The solid sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC system. This technique is highly sensitive and specific for volatile compounds. A common stationary phase for this analysis is a mid-polar phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane.

Table 2: Example GC Headspace Parameters for Residual Solvent Analysis

Parameter Value
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm
Carrier Gas Helium
Headspace Oven Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C
GC Inlet Temperature 140 °C
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C (20 min)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized batch of this compound and serves as a basic indicator of its purity. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₀FNO₄S). A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. For fluorinated benzoic acid derivatives, elemental analysis is a standard characterization method. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage
Carbon C 12.01 46.33%
Hydrogen H 1.01 3.89%
Fluorine F 19.00 7.33%
Nitrogen N 14.01 5.40%
Oxygen O 16.00 24.69%

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability of this compound, identifying the temperature at which it begins to decompose. TGA can also be used to quantify the amount of residual solvents or water present in the sample, which is observed as a weight loss at temperatures below the decomposition point of the compound. For fluorinated compounds, TGA can provide insights into their thermal and thermal oxidative stability. rsc.orgresearchgate.net

Table 4: Representative TGA Data Interpretation

Temperature Range Observation Interpretation
25 - 100 °C Minor weight loss Loss of residual moisture or highly volatile solvents.
100 - 200 °C Stepwise weight loss Loss of less volatile organic solvents.

Quantitative Analysis in Research Matrices

Once the purity of the compound is established, it is often necessary to quantify its concentration in complex biological or environmental samples during research studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying low levels of compounds in complex matrices such as plasma, urine, or tissue homogenates. The liquid chromatograph separates the analyte of interest from other components in the sample, and the mass spectrometer provides detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.

For the quantitative analysis of this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation. This high selectivity minimizes interference from other components in the matrix. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. Methods for other fluorinated alkyl substances in complex matrices have demonstrated the utility of LC-MS/MS for achieving low limits of quantitation. nih.gov

Table 5: Example LC-MS/MS Parameters for Quantification

Parameter Value
LC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [M-H]⁻
Product Ion (m/z) Specific fragment of the parent molecule

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as this compound, which possesses low volatility due to its polar functional groups (carboxylic acid and sulfonamide), direct GC-MS analysis is challenging. Therefore, derivatization is a crucial prerequisite to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

A common derivatization strategy for compounds containing acidic protons, such as the carboxylic acid and the N-H bond of the sulfonamide group in related structures, involves methylation or silylation. For instance, diazomethane can be used for methylation. oup.com Another approach involves acylation following methylation to further enhance volatility. oup.com

The derivatized this compound can then be introduced into the GC, where it is separated from other components of the sample matrix based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification.

Hypothetical GC-MS Parameters for Derivatized this compound:

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Carrier GasHelium, constant flow 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-550 m/z

The resulting data from a GC-MS analysis would include a chromatogram showing the retention time of the derivatized analyte and a mass spectrum displaying the characteristic fragmentation pattern. This information is invaluable for metabolic studies, impurity profiling, and environmental analysis where the sensitive and specific detection of this compound is required.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for determining the concentration of an analyte in solution. For this compound, these methods would typically rely on the inherent chromophoric properties of the molecule or on the formation of a colored product through a chemical reaction.

The aromatic ring and the sulfonamide group in the molecule are expected to exhibit absorbance in the ultraviolet (UV) region. A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

To enhance sensitivity and selectivity, especially in complex matrices, derivatization reactions that produce colored compounds with absorbance in the visible region are often employed for sulfonamides. nih.govnih.govresearchgate.netsemanticscholar.org A common method involves the diazotization of a primary aromatic amine group. nih.govresearchgate.netsemanticscholar.org However, this compound does not possess a primary aromatic amine. An alternative approach could involve a charge-transfer reaction. For instance, sulfonamides can form colored charge-transfer complexes with electron acceptors like picric acid.

Hypothetical Data for Spectrophotometric Determination:

MethodReagentWavelength of Maximum Absorbance (λmax)Linear Range (µg/mL)Correlation Coefficient (R²)
Direct UV SpectrophotometryNone~275 nm (Hypothetical)1 - 200.999
Charge-Transfer ComplexationPicric Acid~410 nm2 - 300.9992

The development of a spectrophotometric method would require the establishment of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. This method is particularly useful for routine quality control analysis where a rapid estimation of concentration is needed.

Chromatographic Separation Techniques for Research Material Purification and Isolation

Column Chromatography (Silica, Reversed-Phase)

Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-functionalized silica) chromatography depends on the polarity of the target compound and the impurities to be removed.

Silica Gel Chromatography (Normal-Phase):

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Non-polar compounds will elute first, while polar compounds, like this compound, will have stronger interactions with the silica gel and elute later. The elution of the target compound can be controlled by gradually increasing the polarity of the mobile phase.

A typical mobile phase system for the purification of a polar compound like this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Reversed-Phase Chromatography:

Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, acetonitrile, or methanol). In this mode, polar compounds elute first, and non-polar compounds are retained more strongly. This technique is particularly useful for purifying polar compounds from less polar impurities.

For this compound, a gradient elution starting with a high percentage of water (often with a small amount of acid like acetic or formic acid to suppress ionization of the carboxylic acid) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol would be effective.

Comparison of Column Chromatography Techniques:

TechniqueStationary PhaseMobile PhaseElution OrderSuitable for Separating From
Silica GelPolar (Silica)Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate)Non-polar compounds firstLess polar impurities
Reversed-PhaseNon-polar (C18)Polar (e.g., Water/Acetonitrile)Polar compounds firstMore polar impurities

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity of this compound, especially on a larger scale for research applications, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. shimadzu.comwarwick.ac.uk Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Reversed-phase chromatography is commonly employed in Prep-HPLC for the purification of polar molecules like the target compound. The development of a Prep-HPLC method typically starts with optimizing the separation on an analytical scale to find the ideal mobile phase composition and gradient. This method is then scaled up to the preparative column by adjusting the flow rate and injection volume.

Hypothetical Preparative HPLC Parameters:

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 275 nm
Injection Volume1-5 mL (of a concentrated sample solution)

Following the separation, fractions are collected as the purified compound elutes from the column. The fractions containing the pure product are then combined, and the solvent is removed, typically by rotary evaporation or lyophilization, to yield the purified solid this compound.

Emerging Research Frontiers and Future Directions for 3 Azetidin 1 Ylsulfonyl 4 Fluorobenzoic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid and its analogs is a crucial aspect that underpins all other areas of research. Future efforts in this domain are expected to focus on the development of more efficient, sustainable, and scalable synthetic routes.

Current synthetic approaches may rely on traditional methods that can be lengthy and generate significant waste. The future of synthesizing this and similar compounds will likely involve the adoption of greener chemistry principles. This could include the use of more environmentally benign solvents, catalytic methods to reduce reagent waste, and flow chemistry techniques for safer and more efficient production. For instance, the development of novel catalytic systems for the sulfonation of the fluorobenzoic acid core or for the formation of the azetidine (B1206935) ring could significantly improve yields and reduce the environmental impact. researchgate.net

Furthermore, the exploration of late-stage functionalization techniques will be pivotal. These methods would allow for the rapid diversification of the this compound scaffold at a late point in the synthetic sequence. This would enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies without the need to develop a unique synthetic route for each new compound. Techniques such as C-H activation could be employed to introduce new functional groups onto the aromatic ring, providing a powerful tool for optimizing the compound's properties.

Advanced Computational Studies for Rational Design and De Novo Ligand Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, understand drug-target interactions, and design novel molecules with desired activities. nih.govlongdom.org For this compound, advanced computational studies will be instrumental in guiding the rational design of next-generation analogs and in the de novo discovery of new ligands.

Future research will likely employ a range of computational techniques, including:

Quantum Mechanics (QM) Calculations: To accurately model the electronic structure of the molecule, providing insights into its reactivity, conformational preferences, and the nature of its interactions with biological targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its complexes with proteins, allowing for a deeper understanding of binding kinetics and the role of solvent in molecular recognition. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): To accurately predict the binding affinities of analogs, thereby prioritizing the synthesis of the most promising compounds.

Artificial Intelligence (AI) and Machine Learning (ML): To develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to screen vast virtual libraries for potential hits. AI-driven de novo design algorithms could also be used to generate entirely new molecular structures based on the this compound scaffold with optimized properties. nih.gov

These computational approaches will enable a more targeted and efficient exploration of the chemical space around this scaffold, accelerating the discovery of potent and selective modulators of biological targets. nih.gov

Development of Chemical Probes based on the this compound Scaffold for Target Engagement Studies

A critical step in drug discovery is confirming that a compound interacts with its intended biological target in a cellular or in vivo context. Chemical probes, which are modified versions of a bioactive molecule, are essential tools for such target engagement and validation studies. nih.gov The this compound scaffold is well-suited for the development of such probes.

Future research in this area will focus on designing and synthesizing probes that incorporate various reporter tags, such as:

Fluorescent Dyes: For visualizing the subcellular localization of the target protein and for use in high-throughput screening assays based on fluorescence polarization or FRET. nih.gov

Biotin: For affinity purification of the target protein from cell lysates, enabling its identification and further characterization.

Photoaffinity Labels: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein, allowing for its unambiguous identification.

Clickable Handles: Small, inert functional groups like azides or alkynes can be incorporated into the molecule, which can then be selectively reacted with a reporter tag in a secondary step. nih.gov

The development of these chemical probes will be crucial for elucidating the mechanism of action of this compound and its analogs, and for identifying their direct binding partners in a complex biological system. nih.gov

Integration with Bio-orthogonal Chemistry or Click Chemistry for Chemical Biology Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ucsd.edunobelprize.org Click chemistry, a subset of bio-orthogonal chemistry, involves reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. rsc.org The integration of the this compound scaffold with these powerful chemical biology tools will open up new avenues for research.

By incorporating a bio-orthogonal handle, such as an azide or a terminal alkyne, into the structure of this compound, researchers can perform a variety of in vitro and in vivo experiments. nih.govmdpi.com For example:

In vivo Imaging: A "clickable" version of the compound could be administered to an animal model, followed by the injection of a fluorescently labeled reaction partner. This would allow for the visualization of the compound's distribution and target engagement in a living organism.

Proteome Profiling: The compound could be used in activity-based protein profiling (ABPP) experiments to identify its cellular targets on a proteome-wide scale.

Drug Delivery: The bio-orthogonal handle could be used to attach the compound to a drug delivery vehicle, such as a nanoparticle or an antibody, to improve its targeting and pharmacokinetic properties.

The application of bio-orthogonal and click chemistry will provide powerful new ways to study the biological effects of this compound in its native environment.

Potential Applications in Materials Science or Catalysis (if the scaffold exhibits such properties)

While the primary focus of research on this compound is likely to be in the life sciences, it is also worth exploring its potential applications in other fields, such as materials science and catalysis. The unique structural features of this compound might impart interesting physical or chemical properties.

For example, the presence of the polar sulfonyl group and the fluorinated aromatic ring could lead to self-assembly into ordered structures, which could have applications in the development of novel organic materials with interesting electronic or optical properties. The azetidine ring, being a strained heterocycle, could also potentially be used as a building block in polymer chemistry.

In the realm of catalysis, the compound or its derivatives could potentially act as organocatalysts, leveraging the Lewis basicity of the azetidine nitrogen or the electronic properties of the sulfonyl and fluoro groups to catalyze specific chemical transformations. While speculative, exploring these non-biological applications could lead to unexpected and valuable discoveries.

Advanced Multi-omics Integration in Pre-clinical Mechanistic Research to Uncover Broader Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, it will be essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic view of the cellular response to the compound. nih.govnih.gov

Future pre-clinical research should involve treating cells or animal models with the compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). nih.gov This multi-omics data can then be integrated using bioinformatics tools to:

Identify the signaling pathways and cellular processes that are most significantly perturbed by the compound.

Uncover potential off-target effects and mechanisms of toxicity.

Discover novel biomarkers that can be used to monitor the compound's efficacy and safety.

Generate new hypotheses about the compound's mechanism of action that can be tested experimentally.

This integrated omics approach will provide a much richer and more nuanced understanding of the biological activity of this compound, ultimately facilitating its translation into a clinical setting.

Q & A

Q. How can the crystal structure of 3-(azetidin-1-ylsulfonyl)-4-fluorobenzoic acid be resolved using crystallographic software?

The crystal structure can be determined using the SHELX system (e.g., SHELXL for refinement and SHELXD/SHELXE for experimental phasing). For small-molecule crystallography, SHELX remains a gold standard due to its robustness in handling high-resolution data and twinned crystals. Key steps include:

  • Data collection with a diffractometer.
  • Structure solution via direct methods (SHELXS) or Patterson techniques.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for heavy atoms.
  • Validation using WinGX for symmetry checks and hydrogen bonding analysis .

Q. What synthetic routes are reported for introducing the azetidine sulfonyl group to fluorobenzoic acid derivatives?

A common approach involves sulfonylation of 4-fluorobenzoic acid precursors. For example:

  • React 4-fluorobenzoic acid with chlorosulphonic acid to form 3-chlorosulfonyl-4-fluorobenzoic acid.
  • Subsequent nucleophilic substitution with azetidine under anhydrous conditions (e.g., DMF, 150°C, 24 hours) yields the target compound.
  • Monitor reaction progress via TLC or LC-MS, and purify via recrystallization (ethanol/water) .

Q. How does the fluorine substituent at the para position affect the compound’s acidity compared to other halogenated benzoic acids?

The para-fluorine exerts competing inductive (-I) and resonance (-R) effects. While fluorine’s electronegativity increases acidity via -I, its -R effect (electron donation via resonance) reduces deprotonation. This makes 4-fluorobenzoic acid (pKa ~2.7) weaker than 4-chlorobenzoic acid (pKa ~2.1) but stronger than 4-nitrobenzoic acid. Acidity trends can be confirmed via potentiometric titration or computational pKa prediction .

Advanced Research Questions

Q. How can discrepancies in NMR data for sulfonylated benzoic acid derivatives be resolved?

Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from:

  • Dynamic effects : Rotameric interconversion of the sulfonyl group at room temperature. Use variable-temperature NMR (e.g., -40°C to 80°C) to "freeze" conformers.
  • Residual solvents : Confirm purity via HPLC and compare with databases (NIST Chemistry WebBook).
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., sulfonyl sulfur).
  • Calculate Fukui indices to predict regioselectivity.
  • Simulate transition states for sulfonamide hydrolysis or azetidine ring-opening. Validate models with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) .

Q. How does the azetidine sulfonyl moiety influence the compound’s biological activity in enzyme inhibition studies?

The azetidine ring’s constrained geometry and sulfonyl group’s hydrogen-bonding capacity enhance target binding. For example:

  • Kinase inhibition : The sulfonyl group may anchor to ATP-binding pockets via backbone amide interactions.
  • Metabolic stability : Azetidine’s smaller ring (vs. piperidine) reduces CYP450-mediated oxidation. Test via enzymatic assays (e.g., fluorescence polarization) and compare IC50 values with analogs lacking the sulfonyl group .

Methodological Notes

  • Spectral Interpretation : Use DEPT-135 and HSQC for unambiguous assignment of azetidine protons .
  • Crystallization : Optimize solvent polarity (e.g., DMSO/water) to avoid twinning .
  • Safety : Handle azetidine derivatives in a fume hood; azetidine-3-carboxylic acid derivatives may exhibit neurotoxicity .

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3-(Azetidin-1-ylsulfonyl)-4-fluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.